molecular formula C11H20N2O5 B6603991 (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid CAS No. 76477-39-9

(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid

Cat. No.: B6603991
CAS No.: 76477-39-9
M. Wt: 260.29 g/mol
InChI Key: ALFYDLRXVDLIHC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid is a compound with significant importance in various scientific fields It is a derivative of lysine, an essential amino acid, and features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid typically involves the protection of the amino group of lysine, followed by the introduction of the 4-carboxybutanamido group. This can be achieved through a series of steps including:

  • Protection of the amino group using a suitable protecting group.
  • Activation of the carboxylic acid group of 4-carboxybutanoic acid.
  • Coupling of the activated 4-carboxybutanoic acid with the protected lysine.
  • Deprotection of the amino group to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound through fermentation processes. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of peptides and other biologically active compounds.

Biology

In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate their biochemical properties and interactions.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used in the development of drugs targeting specific biochemical pathways, particularly those involving amino acid metabolism.

Industry

In the industrial sector, this compound is used in the production of biodegradable polymers and other materials. Its functional groups allow for the formation of various polymeric structures with desirable properties.

Mechanism of Action

The mechanism of action of (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and function. This compound can influence various biochemical pathways, including those related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Lysine: As a derivative of lysine, (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid shares many structural features with this essential amino acid.

    Ornithine: Another amino acid with a similar structure, ornithine, also plays a role in amino acid metabolism.

    Arginine: Arginine, with its guanidino group, is another structurally related amino acid involved in various biochemical processes.

Uniqueness

What sets this compound apart from these similar compounds is the presence of the 4-carboxybutanamido group. This unique functional group imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-6-amino-2-(4-carboxybutanoylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c12-7-2-1-4-8(11(17)18)13-9(14)5-3-6-10(15)16/h8H,1-7,12H2,(H,13,14)(H,15,16)(H,17,18)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFYDLRXVDLIHC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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